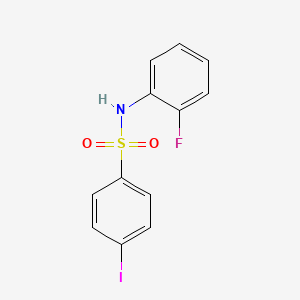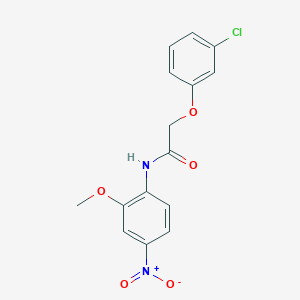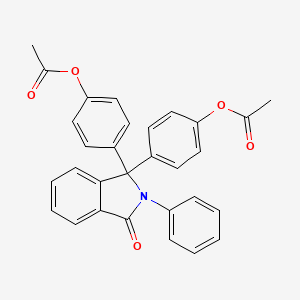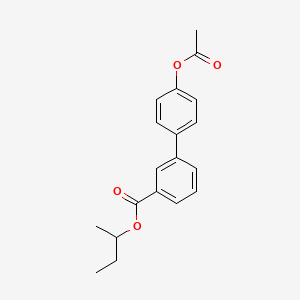![molecular formula C16H23NO B4899747 1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)
1-[2-(allyloxy)benzyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(allyloxy)benzyl]azepane is a chemical compound that belongs to the class of azepane derivatives. It is a potential therapeutic agent that has been widely studied for its pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been investigated. In
作用機序
The exact mechanism of action of 1-[2-(allyloxy)benzyl]azepane is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). The compound has been found to act as a dopamine D2 receptor antagonist, a serotonin 5-HT2A receptor antagonist, and a GABA-A receptor agonist.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizures and improve mood. The compound has also been found to decrease the levels of dopamine and serotonin, which can help to reduce psychotic symptoms and improve mood. In addition, it has been found to have antioxidant properties, which can help to protect the brain from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 1-[2-(allyloxy)benzyl]azepane in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anticonvulsant, antipsychotic, and antidepressant properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to have toxic effects on the liver and kidneys, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of 1-[2-(allyloxy)benzyl]azepane. One direction is the investigation of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is the investigation of its potential use in combination with other therapeutic agents for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
1-[2-(allyloxy)benzyl]azepane can be synthesized using various methods. One of the most common methods is the Mannich reaction. In this method, 2-allyloxybenzaldehyde, formaldehyde, and azepane are reacted in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields this compound as the final product. Other methods include the reduction of 2-allyloxybenzyl azepanone and the reductive amination of 2-allyloxybenzyl ketone with azepane.
科学的研究の応用
1-[2-(allyloxy)benzyl]azepane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antipsychotic, and antidepressant properties. The compound has been investigated as a potential treatment for epilepsy, schizophrenia, and depression. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
IUPAC Name |
1-[(2-prop-2-enoxyphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-13-18-16-10-6-5-9-15(16)14-17-11-7-3-4-8-12-17/h2,5-6,9-10H,1,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGIRZULBJBGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)
![6-oxo-1-(3-phenylpropyl)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4899685.png)

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)

![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4899774.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899776.png)

